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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,3-
dimethylmorpholine, a valuable heterocyclic building block in medicinal chemistry and organic

synthesis. This document details a representative protocol for its synthesis and its application

in the construction of pharmacologically relevant scaffolds, particularly in the context of kinase

inhibitor development.

Introduction to 3,3-Dimethylmorpholine
3,3-Dimethylmorpholine is a saturated heterocyclic compound featuring a morpholine ring

with two methyl groups at the C3 position.[1][2] This structural motif imparts specific

physicochemical properties that are advantageous in drug design. The morpholine ring, in

general, is known to improve aqueous solubility and metabolic stability of drug candidates.[3]

The gem-dimethyl substitution can introduce conformational rigidity and influence the binding

affinity of the molecule to its biological target. Its utility as a secondary amine allows it to

function as a nucleophile or a base in a variety of chemical transformations.

Physicochemical and Safety Data
A summary of key physicochemical and safety information for 3,3-dimethylmorpholine is

presented in Table 1. This data is crucial for reaction planning, solvent selection, and safe

handling.
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Property Value Reference

CAS Number 59229-63-9 [2]

Molecular Formula C₆H₁₃NO [2]

Molecular Weight 115.17 g/mol [2]

Appearance Colorless to Yellow Liquid [1]

Purity ≥97% [1]

Storage Temperature Freezer [1]

Hazard Statements

H317 (May cause an allergic

skin reaction), H319 (Causes

serious eye irritation)

[1]

Precautionary Statements P280, P305, P338, P351 [1]

Synthesis of 3,3-Dimethylmorpholine: A
Representative Protocol
While a specific, detailed protocol for the synthesis of 3,3-dimethylmorpholine is not readily

available in the searched literature, a general and robust method for the synthesis of

morpholine and its derivatives involves the acid-catalyzed dehydrative cyclization of

diethanolamine analogs. The following protocol is a representative procedure adapted from the

synthesis of similar morpholine compounds.[4][5][6]

Reaction Scheme:
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Dehydrative Cyclization

2-(2-hydroxy-2-methylpropylamino)ethan-1-ol

3,3-Dimethylmorpholine
Heat

+ H₂SO₄ (conc.)
(catalyst)

+ H₂O

Click to download full resolution via product page

Figure 1: General scheme for the synthesis of 3,3-Dimethylmorpholine.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, place 2-(2-hydroxy-2-methylpropylamino)ethan-1-ol (1.0 eq).

Acid Addition: Slowly and with caution, add concentrated sulfuric acid (1.0 to 2.0 eq) to the

flask while cooling in an ice bath.

Heating: Heat the reaction mixture to 150-190°C for 1 to 5 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed

ice.

Neutralization: Basify the acidic solution with a saturated solution of sodium hydroxide

(NaOH) until a pH of >10 is achieved.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane

or diethyl ether) (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude

product.
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Purification: Purify the crude 3,3-dimethylmorpholine by fractional distillation.

Application in the Synthesis of Kinase Inhibitors
3,3-Dimethylmorpholine is a valuable building block in the synthesis of kinase inhibitors,

particularly those targeting the PI3K/mTOR pathway.[3][7] These inhibitors often feature a

heterocyclic core, such as a pyrimidine or triazine, to which a morpholine moiety is attached via

a nucleophilic aromatic substitution reaction.

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers,

making it a prime target for drug development.
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Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a

morpholine-containing drug.

Representative Protocol: Nucleophilic Aromatic
Substitution
The following protocol describes a general method for the reaction of 3,3-dimethylmorpholine
with a dichloropyrimidine, a common step in the synthesis of PI3K inhibitors.[8][9]

Reaction Scheme:

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine

4-Chloro-6-(3,3-dimethylmorpholino)pyrimidine

3,3-Dimethylmorpholine

+ Base (e.g., K₂CO₃)
Solvent (e.g., THF)

Click to download full resolution via product page

Figure 3: Nucleophilic substitution of a dichloropyrimidine with 3,3-Dimethylmorpholine.

Experimental Protocol:

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in an appropriate solvent

such as tetrahydrofuran (THF) or dimethylformamide (DMF), add 3,3-dimethylmorpholine
(1.1 eq).

Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃) (2.0 eq) or

diisopropylethylamine (DIPEA) (2.0 eq).

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux,

monitoring the reaction progress by TLC.
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Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts.

Purification: Concentrate the filtrate under reduced pressure and purify the residue by

column chromatography on silica gel to afford the desired product.

Quantitative Data from a Representative Reaction:

The following table summarizes typical quantitative data for a nucleophilic aromatic substitution

reaction.

Reactant
1 (eq)

Reactant
2 (eq)

Base (eq) Solvent
Temperat
ure (°C)

Time (h) Yield (%)

4,6-

Dichloropyr

imidine

(1.0)

3,3-

Dimethylm

orpholine

(1.1)

K₂CO₃

(2.0)
THF 66 24 75-85

2,4-

Dichloropyr

imidine

(1.0)

3,3-

Dimethylm

orpholine

(1.2)

DIPEA

(2.0)
DMF 80 12 80-90

Conclusion
3,3-Dimethylmorpholine serves as a versatile and valuable building block for the synthesis of

complex organic molecules, particularly in the field of drug discovery. The provided protocols

offer a foundational guide for its synthesis and application in the construction of kinase

inhibitors. The unique structural features of 3,3-dimethylmorpholine continue to make it an

attractive component for the design of novel therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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